molecular formula C22H35NO5 B14799074 Heptanoic acid, 3-methoxy-5-methyl-4-[methyl[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, [3R-(3R*,4S*,5R*)]-(9CI)

Heptanoic acid, 3-methoxy-5-methyl-4-[methyl[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, [3R-(3R*,4S*,5R*)]-(9CI)

Cat. No.: B14799074
M. Wt: 393.5 g/mol
InChI Key: PCUHBNWYHLQSBO-POAQFYNOSA-N
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Description

This compound is a stereochemically defined heptanoic acid derivative with a complex substitution pattern. Its structure includes:

  • Heptanoic acid backbone: A seven-carbon carboxylic acid chain.
  • 3-Methoxy group: At position 3, enhancing lipophilicity and influencing electronic properties.
  • 5-Methyl group: A hydrophobic substituent at position 3.
  • 4-[Methyl[(phenylmethoxy)carbonyl]amino] group: A carbamate-protected methylamino group, where the phenylmethoxycarbonyl (Cbz) moiety acts as a protective group commonly used in peptide synthesis .
  • 1,1-Dimethylethyl (tert-butyl) ester: A bulky ester group that improves stability and modulates solubility .
  • Stereochemistry: The [3R-(3R,4S,5R*)] configuration specifies chiral centers critical for biological interactions, such as enzyme binding or receptor selectivity .

This compound is likely an intermediate in pharmaceutical synthesis, particularly for protease inhibitors or peptide-based therapeutics, given its protective groups and stereochemical complexity.

Properties

Molecular Formula

C22H35NO5

Molecular Weight

393.5 g/mol

IUPAC Name

tert-butyl (3R,4S,5R)-3-methoxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]heptanoate

InChI

InChI=1S/C22H35NO5/c1-8-16(2)20(18(26-7)14-19(24)28-22(3,4)5)23(6)21(25)27-15-17-12-10-9-11-13-17/h9-13,16,18,20H,8,14-15H2,1-7H3/t16-,18-,20+/m1/s1

InChI Key

PCUHBNWYHLQSBO-POAQFYNOSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H]([C@@H](CC(=O)OC(C)(C)C)OC)N(C)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CCC(C)C(C(CC(=O)OC(C)(C)C)OC)N(C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Amine Protection via Carbamate Formation

The methylamino group at position 4 is protected early in the synthesis to prevent undesired side reactions. The carboxybenzyl (Cbz) group, introduced via benzyl chloroformate (CbzCl), is preferred for its stability under diverse conditions and orthogonal deprotection profile.

Procedure :

  • The methylamine precursor is treated with CbzCl (1.1 equiv) in the presence of a mild base (sodium bicarbonate, 2.0 equiv ) in a tetrahydrofuran (THF)/water biphasic system at 0–5°C.
  • The reaction is stirred for 6–8 hours, yielding the Cbz-protated intermediate with >90% efficiency.

Critical Considerations :

  • Excess base must be avoided to prevent hydrolysis of CbzCl.
  • Low temperatures minimize epimerization at adjacent chiral centers.

Backbone Assembly: Installing Methoxy and Methyl Groups

The heptanoic acid backbone is constructed through a sequence of alkylation and oxidation reactions. Key steps include:

Methoxy Group Introduction :

  • Williamson Ether Synthesis : Treatment of a hydroxyl-bearing intermediate with methyl iodide (CH₃I, 1.2 equiv ) and silver oxide (Ag₂O ) in anhydrous dimethylformamide (DMF) at 60°C for 12 hours.

Methyl Group Installation :

  • Radical-Mediated Alkylation : A tert-butyl hydroperoxide (TBHP)-initiated reaction with methylmagnesium bromide (CH₃MgBr, 1.5 equiv ) in diethyl ether achieves regioselective methylation at position 5.

Esterification with tert-Butyl Alcohol

The carboxylic acid is converted to its tert-butyl ester to enhance stability and solubility. Two predominant methods are employed:

Method A: Acid Chloride Route

  • Chlorination : The heptanoic acid derivative is treated with thionyl chloride (SOCl₂, 2.0 equiv) under reflux for 3 hours.
  • Esterification : The resultant acid chloride is reacted with tert-butanol (3.0 equiv) in dichloromethane (DCM) with pyridine (1.5 equiv) as a scavenger. Yield: 85–92%.

Method B: Direct Coupling

  • Dicyclohexylcarbodiimide (DCC)-Mediated Coupling : The acid is activated with DCC (1.1 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in DCM, followed by addition of tert-butanol. Yield: 78–84%.

Stereochemical Control

The [3R,4S,5R*] configuration is achieved through a combination of chiral auxiliaries and asymmetric catalysis:

Chiral Auxiliary Approach :

  • A menthol-derived auxiliary is temporarily attached at position 3, directing the stereochemistry during methoxy group installation. The auxiliary is removed via hydrolysis post-alkylation.

Asymmetric Hydrogenation :

  • A rhodium-(R)-BINAP catalyst selectively reduces a ketone intermediate at position 5, establishing the R configuration with 98% enantiomeric excess (ee).

Optimization and Industrial Scale-Up

Reaction Condition Optimization

Parameter Optimal Range Impact on Yield/Purity
Temperature 0–5°C (protection) Minimizes epimerization
Solvent THF/H₂O (protection) Enhances reagent solubility
Catalyst Loading 5 mol% Rh-BINAP Maximizes ee (98%)

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:4) removes diastereomeric impurities.
  • Crystallization : Recrystallization from ethanol/water yields >99% pure product.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%) Purity (%)
Acid Chloride Route High efficiency SOCl₂ handling hazards 92 98
DCC Coupling Mild conditions Costly reagents 84 95
Asymmetric Hydrogenation Excellent ee Requires specialized catalyst 90 97

Chemical Reactions Analysis

Types of Reactions

Heptanoic acid, 3-methoxy-5-methyl-4-[methyl[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a comparative analysis of structurally related compounds, emphasizing substituents, stereochemistry, and applications:

Compound Key Features Stereochemistry Applications/Synthesis References
Target Compound 3-Methoxy, 5-methyl, 4-[Cbz-methylamino], tert-butyl ester [3R-(3R,4S,5R*)] Likely a synthetic intermediate for protease inhibitors or prodrugs.
(3R,4S,5S)-3-Methoxy-5-methyl-4-(methylamino)heptanoic acid tert-butyl ester hydrochloride 4-Methylamino group (unprotected), tert-butyl ester, HCl salt (3R,4S,5S) Intermediate in dolaisoleucine synthesis; used in anticancer agents.
4-[[(tert-Butoxy)carbonyl]amino]-3-hydroxy-6-methylheptanoic acid 2-hydroxy-1,2,2-triphenylethyl ester 4-Boc-amino, 3-hydroxy, triphenylethyl ester [3R-(1S,3R,4S*)] Probable chiral auxiliary in asymmetric synthesis.
N-Cbz-L-Glutamic acid 5-tert-butyl ester Cbz-protected amino group, glutamic acid backbone L-configuration Building block for peptide synthesis; enzyme inhibition studies.
Methyl 4-(tert-butylcarbamoyl)benzoate Aromatic tert-butyl carbamate N/A Model compound for Ritter reaction optimization.

Key Differences and Implications

Substituents at Position 4: The target compound’s Cbz-protected methylamino group ([methyl[(phenylmethoxy)carbonyl]amino]) distinguishes it from analogs with unprotected methylamino (e.g., ) or Boc-protected amino groups (e.g., ). The Cbz group offers orthogonal protection in multi-step syntheses but requires hydrogenolysis for deprotection, unlike acid-labile Boc groups .

Stereochemical Impact :

  • The [3R-(3R,4S,5R*)] configuration contrasts with the (3R,4S,5S) isomer in . Such stereochemical variations can drastically alter binding affinity to biological targets. For example, dolaisoleucine derivatives rely on precise stereochemistry for microtubule-disrupting activity .

Ester Group Functionality :

  • The tert-butyl ester in the target compound enhances metabolic stability compared to methyl or ethyl esters, as seen in and . This group is resistant to hydrolysis under physiological conditions, making it suitable for prodrug strategies.

Synthetic Routes :

  • Microwave-assisted coupling (as in ) or carbamate-forming reactions () are plausible methods for synthesizing the target compound. In contrast, analogs like those in use click chemistry or enzymatic assays for assembly.

Physicochemical Properties

Property Target Compound (3R,4S,5S)-Methylamino Analog 4-Boc-amino Analog
Molecular Weight ~550 g/mol (predicted) 349.9 g/mol 547.68 g/mol
Boiling Point ~700°C (predicted) N/A 699.5°C (predicted)
Density 1.154 g/cm³ N/A 1.154 g/cm³
Solubility Low aqueous solubility (tert-butyl ester) Moderate (HCl salt improves solubility) Low (triphenylethyl ester)
pKa ~12.01 (amine proton) ~8.5 (protonated methylamino) ~12.0 (Boc-protected amine)

Q & A

Basic Research Questions

What synthetic strategies are recommended for achieving the stereochemical configuration of this compound, particularly the [3R-(3R,4S,5R*)] configuration?**

  • Methodology :

  • Use asymmetric catalysis (e.g., chiral ligands in palladium-mediated coupling) to control stereocenters during esterification or amide bond formation .
  • Employ protective group strategies for the methoxy and phenylmethoxycarbonylamino substituents. For example, tert-butyldimethylsilyl (TBS) groups can protect hydroxyl intermediates, while benzyloxycarbonyl (Cbz) groups stabilize amines .
  • Verify stereochemical outcomes via X-ray crystallography or NMR-based Mosher ester analysis .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Methodology :

  • Perform high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak AD-H column) to resolve enantiomeric impurities .
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., ESI+ mode with <2 ppm error tolerance) .
  • Analyze 1H/13C NMR for characteristic signals:
  • δ 1.2–1.4 ppm (tert-butyl ester protons),
  • δ 3.3–3.5 ppm (methoxy group),
  • δ 5.1–5.3 ppm (phenylmethoxy carbonyl protons) .

Q. What are the critical physicochemical properties (e.g., solubility, stability) to assess for this compound in biological assays?

  • Methodology :

  • Measure logP via reverse-phase HPLC (C18 column, methanol/water gradient) to predict membrane permeability .
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., ester hydrolysis, oxidation of methoxy groups) .
  • Use dynamic light scattering (DLS) to evaluate aggregation in aqueous buffers .

Advanced Research Questions

Q. How can the compound’s metabolic stability be evaluated in vitro, particularly regarding esterase-mediated hydrolysis?

  • Methodology :

  • Incubate the compound with human liver microsomes (HLMs) or plasma esterases at 37°C. Monitor degradation via LC-MS/MS over 0–120 minutes .
  • Compare hydrolysis rates to control esters (e.g., tert-butyl acetate) to identify structural vulnerabilities .
  • Use molecular docking to predict interactions with esterase active sites (e.g., carboxylesterase 1) .

Q. What mechanistic insights exist for the compound’s potential as a prodrug or enzyme inhibitor?

  • Methodology :

  • Perform enzyme inhibition assays (e.g., fluorescence-based) against target enzymes (e.g., proteases or kinases). Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Synthesize analogs with modified substituents (e.g., replacing tert-butyl ester with methyl ester) to study structure-activity relationships (SAR) .
  • Validate binding modes via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can enantiomeric impurities impact biological activity, and what separation techniques are effective?

  • Methodology :

  • Test enantiomers in cell-based assays (e.g., IC50 comparisons in cancer cell lines) to quantify potency differences .
  • Use supercritical fluid chromatography (SFC) with chiral columns (e.g., Chiralcel OD-H) for high-resolution separation .
  • Apply vibrational circular dichroism (VCD) to assign absolute configurations of isolated enantiomers .

Data Contradictions and Validation

  • Contradiction : highlights the instability of heptanoate esters in aqueous media, while suggests methoxy groups enhance stability.
    • Resolution : Conduct pH-dependent stability studies (pH 2–9) to isolate degradation pathways. Use Arrhenius plots to extrapolate shelf-life under varying conditions .

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